(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-12-22-18-15(26-2)10-11-16(27-3)19(18)28-20(22)21-17(23)13-29(24,25)14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURDWRNBNJXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxy and Propyl Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ylidene Linkage: This step involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Attachment of the Phenylsulfonylacetamide Moiety: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or propyl groups.
Reduction: Reduction reactions could target the ylidene linkage or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring or the phenylsulfonylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. The benzo[d]thiazole core is known for its biological activity, and the presence of the phenylsulfonylacetamide moiety may enhance its efficacy.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, compounds with a benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The phenylsulfonylacetamide moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4,7-dimethoxy groups in the target compound increase hydrophilicity compared to analogs with single methoxy or alkyl chains (e.g., 3-ethyl in the E-configuration analog). This enhances aqueous solubility but may reduce membrane permeability .
Stereochemical Impact :
The Z-configuration in the target compound likely creates steric hindrance distinct from the E-configuration analog, affecting receptor binding kinetics.
Spectroscopic Differentiation :
- The target compound’s ¹H-NMR shows distinct methoxy (~3.8–4.0 ppm) and propyl (~0.9–1.5 ppm) signals, absent in triazole-based analogs (e.g., δ 3.4 ppm for CH₂ in ’s compound (2)) .
- Aromatic proton regions differ due to substitution patterns (e.g., dimethoxy vs. phenylacetyl in ).
The propyl chain may extend half-life compared to ethyl-substituted analogs .
Research Findings and Challenges
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., imine formation, sulfonylation) contrasts with simpler triazole derivatives (), which use nucleophilic substitutions. Yield optimization remains challenging due to steric effects from the propyl group.
- Lumping Strategy Relevance : Per , benzothiazoles with similar backbone structures (e.g., methoxy, sulfonyl groups) could be "lumped" to predict reactivity or environmental persistence, though substituent variations limit accuracy .
- Contradictions : ’s triazole-based compound lacks the benzothiazole core, highlighting that structural dissimilarities preclude direct activity comparisons despite shared sulfonyl groups.
Biological Activity
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide, with the CAS Number 898376-47-1, is a complex organic compound that has attracted considerable attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory effects, supported by relevant research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 434.5 g/mol
The compound features a benzo[d]thiazole moiety known for diverse biological activities. The presence of methoxy groups and a propyl chain contributes to its unique chemical properties.
Anticancer Activity
Research has demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, hydrazone derivatives have shown promising results against various cancer cell lines, particularly A549 lung cancer cells. In vitro studies indicated that certain derivatives reduced cell viability significantly, with some achieving over 60% reduction in viability at specific concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Viability Reduction | Reference |
|---|---|---|---|
| Compound 21 | A549 | 61% | |
| Compound 6 | A549 | 64% | |
| Compound 8 | A549 | 70% |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Studies indicate that similar compounds demonstrate efficacy against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential as therapeutic agents in combating resistant infections .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown to inhibit inflammatory pathways effectively, suggesting a role in managing conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Anticancer Efficacy
A study involving a series of synthesized hydrazones revealed that the introduction of specific substituents enhanced anticancer activity significantly. The incorporation of methoxy groups was found to improve the interaction with cancer cell targets, leading to increased cytotoxicity against A549 cells . -
Case Study on Antimicrobial Resistance
Another investigation highlighted the effectiveness of related compounds against drug-resistant Staphylococcus aureus. The study noted that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, indicating their potential for therapeutic use without significant side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under reflux in toluene/water mixtures .
Introduction of the propyl and dimethoxy groups through alkylation or nucleophilic substitution, optimized at 60–80°C in DMF with K₂CO₃ as a base .
Acetamide coupling via a Schlenk line under inert conditions, using coupling agents like EDCI/HOBt in dichloromethane .
- Critical Factors : Solvent polarity (e.g., DMF vs. dichloromethane) and temperature control significantly affect regioselectivity. Yields range from 40–65% depending on purification steps (e.g., column chromatography vs. crystallization) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the Z-configuration (δ 7.2–8.1 ppm for aromatic protons; δ 3.7–4.1 ppm for methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Validate sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Purity Assessment : Use HPLC with a C18 column (90:10 acetonitrile/water; retention time ~12.3 min) .
Q. What preliminary biological activities are reported for structurally analogous benzo[d]thiazole derivatives?
- Comparative Table :
| Compound | Structural Features | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Analog A () | Alkyne-substituted thiazole | Anticancer (5–10 µM) | |
| Analog B () | Fluorophenyl-thienopyrimidine hybrid | Antimicrobial (MIC: 2 µg/mL) | |
| Target Compound | Propyl, dimethoxy, phenylsulfonyl | Under investigation | N/A |
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Troubleshooting Strategies :
- Catalyst Screening : Replace EDCI with DCC or HATU to improve amide bond formation efficiency .
- Solvent Effects : Test polar aprotic solvents (e.g., THF) to enhance solubility of intermediates .
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust stoichiometry dynamically .
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
- Modeling Approach :
Molecular Docking : Use AutoDock Vina with PDB ID 1ATP (tyrosine kinase) to simulate ligand-receptor interactions, focusing on sulfonyl-arginine hydrogen bonds .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the Z-configuration in aqueous solution .
- Validation : Compare predicted ΔG values with experimental SPR data (if available) .
Q. How do substituent variations (e.g., propyl vs. allyl groups) impact biological activity in benzo[d]thiazole derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Alkyl Chain Length : Propyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability vs. shorter chains (logP ~2.8) .
- Electron-Withdrawing Groups : Sulfonyl moieties increase electrophilicity, potentially enhancing kinase inhibition .
- Data Contradictions : Some studies report allyl groups (e.g., ) show higher cytotoxicity, but this may depend on cell line specificity (e.g., HeLa vs. MCF-7) .
Methodological Challenges and Contradictions
Q. How should researchers resolve discrepancies in reported biological activities across similar compounds?
- Root Cause Analysis :
- Assay Variability : Differences in cell viability protocols (MTT vs. resazurin) can alter IC₅₀ values by ±20% .
- Purity Thresholds : HPLC purity <95% may introduce off-target effects; repurify via preparative TLC (silica gel, ethyl acetate/hexane) .
- Recommendations : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin for anticancer studies) .
Q. What strategies mitigate Z/E isomerization during storage or biological assays?
- Stabilization Methods :
- Light Protection : Store in amber vials at –20°C to prevent photoisomerization .
- Buffer Selection : Use PBS (pH 7.4) over Tris-HCl, which may catalyze isomerization at alkaline pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
